molecular formula C22H31Cl2N3O3 B12756340 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride CAS No. 83881-43-0

2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride

Cat. No.: B12756340
CAS No.: 83881-43-0
M. Wt: 456.4 g/mol
InChI Key: QXFFCZGQTGPGKO-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Systematic Identification

The systematic identification of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride follows IUPAC conventions, with its full name being 2-[2-[4-[(4-methoxyphenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide dihydrochloride. This nomenclature reflects the compound’s core piperazine ring substituted at the 1-position with a benzhydryl group containing a 4-methoxyphenyl moiety, extended via an ethoxyacetamide side chain. The dihydrochloride salt form is explicitly denoted, indicating the presence of two hydrochloric acid equivalents neutralized by the compound’s basic nitrogen atoms.

Key identifiers include the CAS Registry Number 83881-43-0, which serves as a universal reference across chemical databases and regulatory documents. The molecular formula C₂₂H₃₁Cl₂N₃O₃ corresponds to a molecular weight of 456.4 g/mol, as calculated from isotopic distributions. Structural representations further clarify its topology: the SMILES notation COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCN(CC3)CCOCC(=O)N.Cl.Cl encodes the connectivity of the methoxyphenyl, piperazine, and acetamide groups, while the InChIKey QXFFCZGQTGPGKO-UHFFFAOYSA-N provides a unique hash for digital cataloging.

Historical Context and Discovery Timeline

First documented in chemical literature circa August 2005, 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride emerged during a period of intensified research into piperazine derivatives for central nervous system (CNS) applications. Its initial synthesis likely stemmed from efforts to modify the pharmacokinetic profiles of existing antipsychotic agents, as evidenced by structural similarities to histamine H₁ receptor antagonists and serotonin receptor modulators.

Commercial availability traces back to December 2021, when specialty chemical suppliers such as American Custom Chemicals Corporation listed the compound at research-scale quantities, reflecting its transition from experimental synthetic target to standardized reagent. Subsequent updates to PubChem entries in May 2025 underscore ongoing interest in its physicochemical properties and potential biological activities.

Significance in Medicinal Chemistry and Pharmacology

The structural architecture of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride embodies critical pharmacophoric elements for modern drug discovery. The piperazine ring serves as a conformational scaffold, enabling optimal spatial arrangement of aromatic and hydrogen-bonding groups for target engagement. Methoxy substitution at the para position of the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier permeability—a desirable trait for neuroactive compounds.

Preliminary structure-activity relationship (SAR) studies suggest that the ethoxyacetamide side chain may confer metabolic stability compared to shorter alkyl linkers, while the dihydrochloride salt form improves aqueous solubility for in vitro assays. These features position the compound as a versatile intermediate for developing:

  • Neuromodulators : Through interactions with dopaminergic or serotonergic receptors
  • Enzyme inhibitors : Via the acetamide’s hydrogen-bonding capacity
  • Allosteric regulators : Leveraging the benzhydryl group’s hydrophobic surface area

Properties

CAS No.

83881-43-0

Molecular Formula

C22H31Cl2N3O3

Molecular Weight

456.4 g/mol

IUPAC Name

2-[2-[4-[(4-methoxyphenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride

InChI

InChI=1S/C22H29N3O3.2ClH/c1-27-20-9-7-19(8-10-20)22(18-5-3-2-4-6-18)25-13-11-24(12-14-25)15-16-28-17-21(23)26;;/h2-10,22H,11-17H2,1H3,(H2,23,26);2*1H

InChI Key

QXFFCZGQTGPGKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCN(CC3)CCOCC(=O)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxybenzyl chloride with piperazine to form 4-((4-methoxyphenyl)phenylmethyl)piperazine.

    Ethoxylation: The piperazine derivative is then reacted with ethylene oxide to introduce the ethoxy group.

    Acetamide Formation: The final step involves the reaction of the ethoxylated piperazine derivative with chloroacetamide to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 2-(2-(4-((4-Hydroxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide.

    Reduction: Formation of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethylamine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride is C25H37ClN4O2C_{25}H_{37}ClN_4O_2, with a molecular weight of approximately 461.0 g/mol. The compound features a piperazine ring, which is often associated with various biological activities, including antipsychotic and antidepressant effects.

Pharmacological Applications

  • Antidepressant Activity :
    • The piperazine moiety in the compound is known for its activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that similar compounds have shown promise in treating depression and anxiety disorders by enhancing mood and reducing anxiety levels .
  • Anticancer Potential :
    • Preliminary studies suggest that derivatives of piperazine compounds exhibit anticancer properties. The structural similarity of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride to other known anticancer agents may warrant further investigation into its efficacy against various cancer cell lines .
  • Neurological Disorders :
    • Compounds containing piperazine structures have been explored for their neuroprotective effects. Studies have indicated potential benefits in treating neurodegenerative diseases, such as Alzheimer's disease, by inhibiting pathways that lead to neuronal damage .

Synthesis and Derivatives

The synthesis of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride involves multi-step reactions that typically include the formation of the piperazine ring followed by alkylation with ethoxy acetic acid derivatives. The synthesis process has been documented in various patents highlighting methods for producing similar compounds with optimized yields and purity .

Case Study 1: Antidepressant Effects

A study published in the Tropical Journal of Pharmaceutical Research evaluated the antidepressant effects of piperazine derivatives, noting significant improvements in behavioral tests indicative of reduced depression-like symptoms when administered to animal models .

Case Study 2: Anticancer Activity

Research conducted on similar piperazine-containing compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. For instance, compounds with structural similarities to 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride were tested against breast cancer cell lines, showing promising cytotoxic effects .

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural and pharmacological differences:

Compound Name Substituent (Position) Core Functional Group CAS Number Key Pharmacological Features
Cetirizine dihydrochloride 4-Chlorophenyl (para) Acetic acid 83881-52-1 Second-generation antihistamine; t₁/₂ = 8.3 hrs; 99% plasma protein binding
Levocetirizine dihydrochloride 4-Chlorophenyl (para) Acetic acid (R-enantiomer) 130018-87-0 Third-generation; 2x potency of cetirizine; t₁/₂ = 7.9 hrs
3-Chlorocetirizine dihydrochloride 3-Chlorophenyl (meta) Acetic acid Not specified Reduced H₁ affinity compared to para-substituted analogs
2-[2-[4-[(2-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide dihydrochloride 2-Chlorophenyl (ortho) Acetamide 83881-42-9 Ortho-substitution may hinder receptor binding due to steric effects
Target Compound 4-Methoxyphenyl (para) Acetamide 83881-43-0 Methoxy group increases electron density and bulkiness, potentially altering metabolism and H₁ affinity

Pharmacokinetic and Pharmacodynamic Insights

  • Cetirizine vs. Target Compound :
    Cetirizine’s acetic acid group is ionized at physiological pH, enhancing water solubility. Replacement with an acetamide group in the target compound may reduce polarity, affecting absorption and renal excretion .
  • Methoxy vs. Chloro Substituents: The 4-methoxy group is electron-donating, unlike the electron-withdrawing chloro group.
  • Enantiomeric Differences :
    Levocetirizine (R-enantiomer) demonstrates superior efficacy to racemic cetirizine. The target compound’s stereochemistry is unspecified, but enantiopure synthesis could enhance selectivity .

Clinical and Preclinical Data

  • Cetirizine : Effective at 5–10 mg/day for allergic rhinitis; sedative effects <1% due to low blood-brain barrier penetration .
  • Levocetirizine : Equivalent efficacy at 2.5 mg/day; improved safety profile .
  • Target Compound: No clinical data available. Preclinical studies on acetamide analogs suggest prolonged half-life due to reduced CYP450-mediated metabolism but require validation .

Biological Activity

2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride, a piperazine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound is characterized by its complex structure, which includes a methoxyphenyl group and a piperazine moiety, suggesting diverse interactions with biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

C21H26Cl2N2O3\text{C}_{21}\text{H}_{26}\text{Cl}_2\text{N}_2\text{O}_3

Biological Activity Overview

The biological activity of this compound encompasses several therapeutic areas:

  • Anticancer Activity : Studies indicate that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows for enhanced interaction with cellular targets involved in tumor progression.
  • Neuropharmacological Effects : The presence of the piperazine ring is associated with modulation of neurotransmitter systems, particularly in the treatment of neurodegenerative diseases.

Anticancer Activity

Recent research has highlighted the anticancer potential of similar piperazine derivatives. For instance, compounds that share structural features with 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide have shown promising results in inducing apoptosis in cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study involving the evaluation of cytotoxic effects on FaDu hypopharyngeal tumor cells demonstrated that compounds with similar piperazine structures exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The mechanism was attributed to the ability of these compounds to induce apoptosis through mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound AFaDu12.5Apoptosis induction
Compound BMCF-715.0Cell cycle arrest
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamideA549TBDTBD

Neuropharmacological Effects

The compound's potential as a neuroprotective agent has also been explored. Piperazine derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology.

Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is crucial for cognitive function and memory retention.

Comparative Study on Cholinesterase Inhibition

Research comparing various piperazine derivatives revealed that those with a methoxy group exhibited superior inhibitory activity against both AChE and butyrylcholinesterase (BuChE).

CompoundAChE Inhibition (%)BuChE Inhibition (%)
Compound C8570
Compound D9065
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamideTBDTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring and substituents on the aromatic rings significantly influence biological activity. For instance, the introduction of electron-donating groups like methoxy enhances binding affinity to target proteins involved in cancer progression and neurodegeneration.

Q & A

Q. What are the established synthetic routes for 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride, and what are their yield limitations?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperazine derivatives, aryl halides, and ethoxyacetamide precursors. A common approach includes:

N-alkylation : Reaction of 4-((4-methoxyphenyl)phenylmethyl)piperazine with a bromoethyl intermediate under reflux in acetonitrile with K₂CO₃ as a base .

Acetamide coupling : Subsequent reaction with chloroacetamide in the presence of NaI (as a catalyst) and DMF as solvent at 60–80°C .
Reported yields range from 15–30% due to side reactions (e.g., over-alkylation) and purification challenges. Low yields are attributed to steric hindrance from the diphenylmethyl group and solubility issues in polar solvents .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), methoxyphenyl protons (δ 3.8 ppm for –OCH₃), and acetamide carbonyl (δ 170–175 ppm) .
  • HPLC-MS : Quantify purity (>95%) using a C18 column with a mobile phase of acetonitrile/0.1% formic acid. The molecular ion peak ([M+H]+) should align with the theoretical m/z (427.36 for C₂₁H₂₆N₂O₃•2HCl) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 58.94%, H: 6.58%, N: 6.54%) .

Q. How do solubility and stability profiles impact experimental design for in vitro assays?

  • Methodological Answer : The compound is hygroscopic and exhibits poor aqueous solubility (<1 mg/mL). For biological assays:
  • Solubilization : Use DMSO (≤0.1% final concentration) or β-cyclodextrin complexes to enhance solubility .
  • Stability : Store lyophilized at –20°C under inert gas (N₂/Ar). Avoid repeated freeze-thaw cycles, as degradation products (e.g., free piperazine) may form, detectable via TLC .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for higher yields or novel derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in N-alkylation steps. Software like Gaussian or ORCA can predict regioselectivity .
  • Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to propose optimal solvents/catalysts. For example, ML-driven screening identified DMF/NaI as superior to DMSO/K₂CO₃ for acetamide coupling .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

  • Methodological Answer :
  • Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled compound for receptor affinity) with functional assays (e.g., cAMP accumulation for efficacy) to differentiate antagonism/agonism .
  • Metabolite Screening : Use LC-MS/MS to rule out off-target effects from degradation products. For example, the 4-methoxyphenyl group may undergo demethylation in hepatic microsomes, altering activity .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :
  • ADME Profiling :

Plasma Protein Binding : Equilibrium dialysis with spiked plasma (1–10 µM compound) .

CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

  • In Vivo PK : Administer IV/PO doses in rodents (1–10 mg/kg), collect serial blood samples, and quantify via LC-MS/MS. Reported t₁/₂ is ~2–4 hours, with low oral bioavailability (<20%) due to first-pass metabolism .

Data Contradiction Analysis

Q. Why do studies report varying efficacy in neurological vs. cardiovascular models?

  • Methodological Answer : Discrepancies arise from:
  • Tissue-Specific Metabolism : Liver enzymes (e.g., CYP3A4) may convert the compound into inactive metabolites in systemic circulation, reducing cardiovascular effects .
  • Receptor Subtype Selectivity : The compound may bind preferentially to 5-HT₃ receptors in the CNS but antagonize α₁-adrenergic receptors in vascular tissue. Radioligand displacement assays with subtype-specific inhibitors (e.g., prazosin for α₁) can clarify this .

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